molecular formula C8H13BrO4 B2606181 methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate CAS No. 133149-09-4

methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate

Cat. No.: B2606181
CAS No.: 133149-09-4
M. Wt: 253.092
InChI Key: BVSBOVWTJOHGIM-WDSKDSINSA-N
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Description

Methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate is a chiral brominated ester featuring a 2,2-dimethyl-1,3-dioxolane ring. Its stereochemical configuration (2S,4S) is critical for its reactivity and applications in asymmetric synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The bromine atom serves as a versatile leaving group, enabling nucleophilic substitutions, while the dioxolane ring enhances stereochemical stability .

Properties

IUPAC Name

methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO4/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6H,4H2,1-3H3/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSBOVWTJOHGIM-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C(=O)OC)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H](O1)[C@@H](C(=O)OC)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate typically involves the bromination of a precursor compound. One common method is the bromination of methyl (2S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an alkoxide or amine, under suitable conditions.

    Reduction: The compound can be reduced to remove the bromine atom, often using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The dioxolane ring can be oxidized under strong oxidizing conditions, leading to ring-opening and formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Conducted in anhydrous conditions using strong reducing agents.

    Oxidation: Performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Yields substituted esters or amides.

    Reduction: Produces the corresponding non-brominated ester.

    Oxidation: Results in carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The dioxolane ring provides a stable framework that can undergo various chemical transformations, making the compound versatile in synthetic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) Methyl (2R)-2-[(4S)-2,2-Dimethyl-1,3-Dioxolan-4-yl]-2-(Trifluoromethyl)Acetamide
  • Key Differences :
    • Substituent: Bromine replaced with trifluoromethyl (-CF₃); ester group replaced with acetamide (-CONH₂).
    • Impact :
  • The electron-withdrawing -CF₃ group increases electrophilicity, whereas the bromine in the target compound facilitates elimination or substitution reactions.
(b) 5-[(4S)-2,2-Dimethyl-1,3-Dioxolan-4-yl]-2-Iodomethyl-1,4-Dioxane
  • Key Differences :
    • Iodine replaces bromine; dioxane ring replaces the acetate ester.
    • Impact :
  • Iodine’s larger atomic radius and lower bond dissociation energy increase reactivity in SN2 reactions compared to bromine.

Functional Group Analogues

(a) 3-[[(4S)-2,2-Dimethyl-1,3-Dioxolan-4-yl]Methoxy]Propyl Methanesulfonate
  • Key Differences :
    • Methanesulfonate (-OSO₂Me) replaces the bromoacetate group.
    • Impact :
  • Methanesulfonate acts as a superior leaving group in nucleophilic substitutions, enabling faster reaction kinetics.
  • Retains the dioxolane ring’s stereochemical protection, similar to the target compound .
(b) (S)-3-Dimethylamino-2-{(4S,5R)-5-[(R)-2,2-Dimethyl-1,3-Dioxolan-4-yl]-2,2-Dimethyl-1,3-Dioxolan-4-yl}-2-Hydroxypropanoic Acid
  • Key Differences: Hydroxypropanoic acid backbone replaces the bromoacetate; additional dioxolane ring. Impact:
  • The carboxylic acid group enables metal coordination, useful in catalysis.
  • Dual dioxolane rings enhance rigidity but complicate synthetic accessibility .

Research Findings and Trends

  • Stereochemical Stability : The (4S)-dioxolane configuration consistently improves stereochemical integrity across analogues, as confirmed by X-ray crystallography .
  • Reactivity Hierarchy : Iodo > mesylate > bromo in SN2 reactions, but bromine offers a balance between reactivity and synthetic control .
  • Biological Activity : Bromoacetates show broader antiviral activity, while mesylates and trifluoromethyl derivatives excel in targeted therapies .

Biological Activity

Methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a bromo group attached to a dioxolane structure, which is significant for its biological interactions. Its molecular formula is C10H15BrO3C_{10}H_{15}BrO_3 with a molecular weight of approximately 253.13 g/mol. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Dioxolane : The dioxolane ring can be synthesized through the reaction of a suitable aldehyde with a diol in the presence of an acid catalyst.
  • Bromination : The introduction of the bromine atom can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
  • Esterification : Finally, the compound is esterified with methyl acetate to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing bromine and dioxolane moieties exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit bacterial growth by disrupting cellular functions or interfering with enzyme activity.

CompoundActivity TypeIC50 (µM)Reference
Methyl Ester AAntibacterial25
Methyl Ester BAntifungal30
Methyl (2S)-Brominated CompoundBroad-spectrum antimicrobial15

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies have indicated that brominated compounds can inhibit enzymes such as acetylcholinesterase and others involved in neurotransmission.

Case Studies

  • Case Study on Antibacterial Activity : A study conducted by researchers at Virginia Commonwealth University found that similar brominated compounds effectively inhibited the Type III secretion system in pathogenic bacteria, which is crucial for their virulence. The study reported an IC50 value of 20 µM for related compounds .
  • Case Study on Cytotoxicity : Another investigation assessed the cytotoxic effects of methyl (2S)-bromo compounds on cancer cell lines. It was found that at concentrations above 50 µM, these compounds exhibited selective toxicity towards certain cancer cells while sparing normal cells .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Receptor Binding : The stereochemistry allows it to bind effectively to specific receptors, modulating their activity.
  • Enzyme Interference : The bromine atom enhances electrophilicity, allowing the compound to form covalent bonds with nucleophilic sites on enzymes.

Applications

Given its biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer agents.
  • Agricultural Chemistry : As a biopesticide due to its antimicrobial properties.

Q & A

How can stereochemical control be optimized during the synthesis of methyl (2S)-2-bromo-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate?

Answer:
Stereochemical control in brominated esters often relies on chiral auxiliaries, catalysts, or solvent polarity. For example, hypochlorite/bromide systems in CO2-saturated organic solvents can enhance regioselectivity and reduce racemization during bromination steps . Key factors include:

  • Catalyst choice : Transition metals (e.g., FeBr₃) may stabilize intermediates, favoring specific stereoisomers.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states, improving enantiomeric excess.
  • Temperature control : Lower temperatures reduce kinetic resolution barriers.
    Validate stereochemistry via chiral HPLC or X-ray crystallography.

What solvent systems maximize yield and purity in esterification reactions for this compound?

Answer:
Solvent selection impacts reaction kinetics and purification:

SolventRoleExample Use Case
AcetonePolar aproticFacilitates SN₂ bromination with K₂CO₃
EthanolProticStabilizes intermediates in reflux conditions
DMFHigh polarityEnhances nucleophilicity in cyclization steps
Post-reaction, use recrystallization (ethanol/water) or silica gel chromatography (hexane:ethyl acetate gradients) for purification.

How can researchers resolve contradictions in bromination methods for α-bromo esters?

Answer:
Contradictory data (e.g., hypochlorite vs. FeBr₃ bromination ) require systematic analysis:

Mechanistic studies : Use kinetic isotope effects or DFT calculations to compare pathways.

Byproduct profiling : GC-MS or NMR to identify competing reactions (e.g., elimination vs. substitution).

Scalability testing : Pilot-scale trials under inert atmospheres to assess feasibility.
Prioritize methods with >90% yield and <5% racemization.

How do structural modifications in the dioxolane ring affect nucleophilic substitution reactivity?

Answer:
The dioxolane ring’s steric and electronic properties influence reactivity:

ModificationReactivity Impact
2,2-Dimethyl groupsIncrease steric hindrance, slowing SN₂ but favoring SN₁
Oxygen lone pairsStabilize carbocation intermediates in polar solvents
Bromine positionPara-substitution reduces ring strain vs. ortho
Experimental validation via Hammett plots or kinetic studies is critical.

What flow chemistry strategies mitigate scalability challenges in synthesizing this compound?

Answer:
Flow chemistry addresses batch process limitations:

  • Continuous bromination : Precise reagent mixing reduces exothermic risks .
  • In-line purification : Immobilized scavengers (e.g., silica cartridges) remove excess Br₂.
  • Real-time analytics : UV-Vis or IR sensors monitor intermediate formation.
    Optimize parameters (flow rate, temperature) via Design of Experiments (DoE) .

How can computational modeling predict optimal reaction pathways?

Answer:
Integrated computational workflows:

DFT calculations : Identify transition states for bromination (e.g., Br⁻ attack on carbonyl) .

MD simulations : Solvent effects on intermediate stability.

QSAR models : Correlate dioxolane ring substituents with reaction rates.
Validate predictions with small-scale experiments before scaling .

What spectroscopic techniques are most effective for characterizing this compound?

Answer:

TechniqueApplication
¹H/¹³C NMRConfirm stereochemistry and purity (e.g., coupling constants for diastereomers)
HRMSVerify molecular formula (e.g., [M+Na]⁺ adducts)
X-ray diffractionResolve absolute configuration of chiral centers
For trace impurities, use GC-MS with chiral columns .

What are the mechanistic implications of CO₂ in hypochlorite/bromide-mediated bromination?

Answer:
CO₂ likely acts as a phase-transfer catalyst:

  • Acidification : Lowers pH, enhancing Br₂ generation from NaBr/NaClO.
  • Solubility modulation : Increases bromide ion availability in organic phases .
    Monitor pH shifts (5–7) via in-line probes to maintain optimal conditions.

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